molecular formula C8H11BrO B2720645 (1R,2R,4S,5S,6R)-6-(Bromomethyl)-3-oxatricyclo[3.2.1.02,4]octane CAS No. 6239-98-1

(1R,2R,4S,5S,6R)-6-(Bromomethyl)-3-oxatricyclo[3.2.1.02,4]octane

Cat. No.: B2720645
CAS No.: 6239-98-1
M. Wt: 203.079
InChI Key: PLGXYZPXRQBMHA-ZXVYDBTHSA-N
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Description

(1R,2R,4S,5S,6R)-6-(Bromomethyl)-3-oxatricyclo[3.2.1.02,4]octane is a useful research compound. Its molecular formula is C8H11BrO and its molecular weight is 203.079. The purity is usually 95%.
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Scientific Research Applications

Synthetic Photochemistry and Compound Formation A study focused on the photorearrangement of related oxabicyclo compounds demonstrated the formation of complex structures upon irradiation, indicating the potential of (1R,2R,4S,5S,6R)-6-(Bromomethyl)-3-oxatricyclo[3.2.1.02,4]octane in synthetic photochemistry applications (Mori, Kasai, & Takeshita, 1988).

NMR Spectroscopy Research involving NMR spectroscopy of related 3,8‐dioxatricyclo‐[3.2.1.02,4]octane derivatives has provided detailed insights into the structural and electronic characteristics of these compounds. This area of study is crucial for understanding the properties and reactivities of complex organic molecules, including this compound (Marfisi, Cossu, & Aycard, 1981).

Chemo‐, Regio‐, and Stereoselective Transformations Investigations into the chemo‐, regio‐, and stereoselective transformations of related 3‐oxatricyclo compounds have showcased the versatility of these molecules in synthetic chemistry. Such studies highlight the potential utility of this compound in the development of novel organic transformations (Kasyan, Okovity, & Kasyan, 1997).

Oxidation Reactions and Sulfoxide Synthesis The synthesis of sulfoxides through oxidation reactions involving bromine complexes demonstrates the reactivity and potential application of related compounds in the synthesis of sulfoxides, which are important in various chemical industries (Ōae, Ohnishi, Kozuka, & Tagaki, 1966).

Desymmetrization and Natural Product Synthesis Research on the desymmetrization of trienes leading to complex bicyclic structures, such as 6,8-dioxabicyclo[3.2.1]octanes, underscores the synthetic utility of this compound in the synthesis of natural product analogs (Burke, Müller, & Beaudry, 1999).

Properties

IUPAC Name

(1R,2R,4S,5S,6R)-6-(bromomethyl)-3-oxatricyclo[3.2.1.02,4]octane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrO/c9-3-5-1-4-2-6(5)8-7(4)10-8/h4-8H,1-3H2/t4-,5-,6-,7+,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGXYZPXRQBMHA-ZXVYDBTHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1CBr)C3C2O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2C[C@@H]([C@@H]1CBr)[C@H]3[C@@H]2O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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